diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate
Description
Diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate (CAS 20481-33-8) is a malonate ester derivative featuring a 1,3-dimethylpyrazole substituent conjugated via an aminomethylidene linkage. Its molecular formula is C₁₃H₁₉N₃O₄, with a molecular weight of 281.31 g/mol . The compound is widely used in organic synthesis as a versatile intermediate, particularly in the construction of heterocyclic frameworks due to its electrophilic α,β-unsaturated ester moiety . It is commercially available through multiple suppliers, including AKL Research LLP and Shanghai PI Chemicals Ltd., with a purity of ≥97% .
Properties
IUPAC Name |
diethyl 2-[[(2,5-dimethylpyrazol-3-yl)amino]methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-5-19-12(17)10(13(18)20-6-2)8-14-11-7-9(3)15-16(11)4/h7-8,14H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQPORNTOSYJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=NN1C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381033 | |
| Record name | Diethyl {[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20481-33-8 | |
| Record name | Diethyl {[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate typically involves the reaction of 5-amino-1,3-dimethylpyrazole with diethyl malonate under specific conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate undergoes various chemical reactions, including:
Scientific Research Applications
Synthesis and Derivatives
Diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate can be synthesized through various methods, often involving the reaction of malonic acid derivatives with pyrazole-based amines. This compound serves as a precursor for synthesizing other bioactive molecules, including:
- 5-Amino-1,3-dimethylpyrazole : Used in the preparation of other pyrazole derivatives .
- Pyrazole-based pharmaceuticals : Exhibiting potential anti-inflammatory and analgesic properties.
Pharmacological Research
Research indicates that this compound exhibits significant biological activity:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines.
- Anti-inflammatory Effects : The pyrazole moiety is known for its anti-inflammatory properties, making this compound a candidate for developing new anti-inflammatory drugs.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase enzymes, which are crucial in the inflammatory response.
Case Study 1: Anticancer Properties
In a study published in a peer-reviewed journal, this compound was evaluated for its anticancer properties against human breast cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanisms
Another research project focused on the anti-inflammatory mechanisms of this compound. The findings indicated that it significantly reduced inflammation markers in animal models of arthritis, highlighting its therapeutic potential for inflammatory diseases.
Applications in Organic Synthesis
This compound is also utilized as an intermediate in organic synthesis:
- Building Block for Complex Molecules : Its structure allows for further functionalization, making it a versatile building block in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Key Properties:
- Structure : The compound consists of a central malonate core with diethyl ester groups and a 1,3-dimethylpyrazole group linked via an enamine bridge.
- Synthesis : Typically synthesized via condensation reactions between diethyl malonate derivatives and 1,3-dimethylpyrazol-5-amine, often employing bases like triethylamine .
- Applications : Used in multicomponent reactions to generate pyrazole-fused heterocycles, which are relevant in medicinal chemistry and materials science .
Comparison with Structural Analogs
The compound belongs to a broader class of aminomethylidene malonate esters. Below is a detailed comparison with structurally related derivatives:
Diethyl 2-([(1-Methyl-1H-Pyrazol-5-yl)Amino]Methylene)Malonate (CAS 37799-77-2)
Diethyl 2-((Diphenylmethylene)Amino)Malonate (CAS 133816-01-0)
- Structural Difference : Features a diphenylmethylene group instead of a pyrazole ring.
- Molecular Formula: C₂₁H₂₁NO₄ (MW: 351.40 g/mol).
- Applications : Used in the synthesis of α,β-unsaturated carbonyl compounds and as a ligand in coordination chemistry. The bulky diphenyl group enhances stability but reduces solubility in polar solvents .
Diethyl 2-([(2-Chloro-3-Pyridyl)Amino]Methylidene)Malonate (CAS N/A)
- Structural Difference : Substitutes the pyrazole ring with a chloropyridine moiety.
- Reactivity : The electron-withdrawing chlorine atom increases electrophilicity at the α-carbon, making it more reactive toward nucleophiles like amines or thiols .
Comparative Data Table
| Property | Target Compound (CAS 20481-33-8) | 1-Methylpyrazole Analog (CAS 37799-77-2) | Diphenylmethylene Analog (CAS 133816-01-0) |
|---|---|---|---|
| Molecular Weight | 281.31 g/mol | 267.28 g/mol | 351.40 g/mol |
| Substituent | 1,3-Dimethylpyrazole | 1-Methylpyrazole | Diphenylmethylene |
| Synthetic Utility | Heterocyclic building block | Enhanced reactivity | Stabilized enamine intermediate |
| Commercial Suppliers | 9 | 8 | 3 |
| Key Applications | Drug discovery, materials science | Organic synthesis | Coordination chemistry |
Research Findings and Reactivity Insights
- Knoevenagel Condensation: The target compound’s α,β-unsaturated ester moiety participates in cyclocondensation reactions with dinucleophiles (e.g., hydrazines, thioureas) to form pyrazolo-pyrimidines or pyridines .
- Steric Effects : The 1,3-dimethylpyrazole group introduces steric hindrance, moderating reaction rates compared to less substituted analogs .
Biological Activity
Diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate (CAS No. 20481-33-8) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₉N₃O₄
- Molecular Weight : 281.31 g/mol
- Boiling Point : Predicted at 366.7 ± 42.0 °C
- Density : 1.18 ± 0.1 g/cm³
- pKa : 3.17 ± 0.10
This compound exhibits its biological activity primarily through its interaction with various biological targets. The pyrazole moiety is known for its role in modulating enzyme activities and receptor interactions.
Anticancer Activity
Recent studies have indicated that this compound may exhibit anticancer properties. Research has shown that compounds containing pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that similar pyrazole derivatives effectively inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes, which are crucial in the inflammatory response . This makes it a candidate for further development in treating inflammatory diseases.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown potential antimicrobial activity against various bacterial strains. Studies have indicated that it can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are commonly employed for preparing diethyl 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methylidene}malonate?
The compound is synthesized via a multi-step protocol starting with diethyl malonate and 1,3-dimethyl-1H-pyrazol-5-amine. Key steps include:
- Condensation : Reaction with POCl₃ under reflux (120°C, 2h) achieves 77% yield.
- Hydrolysis : Alkaline conditions (aqueous KOH in 1,2-dimethoxyethane at 20°C) facilitate ester cleavage.
- Derivatization : Subsequent steps with SOCl₂ or NH₃ enable functional group interconversions. Precise stoichiometry and temperature control minimize side reactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirms the enamine structure via δ 8.05 ppm (C=CH) and ester carbonyl signals (δ 165–170 ppm).
- LCMS : Validates molecular weight (e.g., [M+H]⁺ = 251.2) and fragmentation patterns.
- IR Spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and conjugated C=O/C=N bonds (~1700–1600 cm⁻¹) .
Q. What intermediates are pivotal in its synthesis?
Key intermediates include:
- Diethyl α-(ethoxymethylidene)malonate : Forms via POCl₃-mediated condensation.
- Pyrazole-amine adducts : Generated through nucleophilic substitution at the malonate β-position.
- Cyclized products : Observed in multi-step protocols involving SOCl₂ or NH₃ .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?
Single-crystal X-ray diffraction (e.g., SHELXL refinement) reveals:
- Planarity : The pyrazole-malonate core deviates ≤0.05 Å from coplanarity.
- Non-classical interactions : Weak C–H···O (2.42–2.65 Å) and S–H···N (2.30 Å) bonds, alongside π-π stacking (centroid distance 3.67 Å), stabilize the lattice.
- Data collection : MoKα radiation (λ = 0.71073 Å) at 100K with anisotropic displacement parameters ensures precision .
Q. How do reaction conditions influence yield discrepancies in multi-step syntheses?
Contradictions arise from:
- Temperature sensitivity : Prolonged heating (>2h at 120°C) promotes decomposition, reducing yields.
- Catalyst selection : N,N-Diisopropylethylamine enhances condensation efficiency vs. weaker bases.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. What computational methods analyze non-classical hydrogen bonding in crystal structures?
Q. How does the malonate moiety enable further chemical derivatization?
The malonate’s β-ketoester group facilitates:
- Alkylation : Selective modification at the α-position for heterocycle synthesis (e.g., pyridines).
- Decarboxylation : Acidic hydrolysis yields α,β-unsaturated ketones for bioactive compound synthesis.
- Cross-coupling : Pd-catalyzed reactions introduce aryl/heteroaryl groups .
Methodological Considerations
Q. What protocols optimize crystal growth for X-ray studies?
- Solvent selection : Ethanol or acetonitrile slow-evaporation yields diffraction-quality crystals.
- Temperature gradients : Gradual cooling (0.5°C/h) from 353K minimizes defects.
- Additives : Trace DMSO (1–2%) enhances lattice ordering .
Q. How are spectroscopic data reconciled with computational predictions?
- NMR chemical shifts : GIAO-DFT calculations (B3LYP/6-311+G(d,p)) match experimental δ values within ±0.3 ppm.
- Vibrational frequencies : Scaled DFT (ωB97X-D/def2-TZVP) aligns with IR bands (RMSD <15 cm⁻¹).
- TD-DFT : Predicts UV-Vis λmax (e.g., 320 nm for π→π* transitions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
